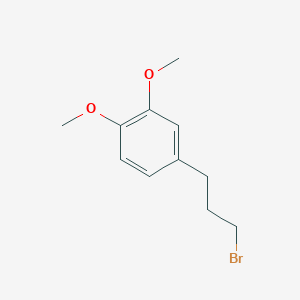
Benzene, 4-(3-bromopropyl)-1,2-dimethoxy-
Übersicht
Beschreibung
“Benzene, 4-(3-bromopropyl)-1,2-dimethoxy-” is a chemical compound with the molecular formula C9H11Br . It consists of a benzene ring substituted with a bromopropyl group and two methoxy groups .
Molecular Structure Analysis
The molecular structure of “Benzene, 4-(3-bromopropyl)-1,2-dimethoxy-” would consist of a benzene ring with a bromopropyl group and two methoxy groups attached. The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis
The chemical reactions of “Benzene, 4-(3-bromopropyl)-1,2-dimethoxy-” would depend on the conditions and the reactants present. Benzene rings can undergo electrophilic aromatic substitution reactions . The bromopropyl group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “Benzene, 4-(3-bromopropyl)-1,2-dimethoxy-” would depend on its structure. For example, the presence of the bromopropyl and methoxy groups could influence its polarity, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Crystallography
Compounds with structures related to "Benzene, 4-(3-bromopropyl)-1,2-dimethoxy-" have been synthesized for use in drug discovery and materials science. For example, a compound synthesized by the reaction of 5-bromopyridin-2-amine and 3,4-dimethoxybenzaldehyde was investigated for its crystal structure, demonstrating potential applications in understanding molecular interactions and designing new materials or drug molecules (Jie Li et al., 2012).
Photoluminescent Materials
Research into oligo(N-phenyl-m-aniline)s, which share a structural similarity to the compound , has explored their potential in forming helical structures and their redox properties, suggesting applications in the development of photoluminescent materials and electronic devices (A. Ito et al., 2002).
Organic Synthesis
The synthesis and properties of related compounds have been extensively studied for their applications in organic synthesis. For instance, the synthesis of 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol from a related starting material showcases the potential of these compounds in the synthesis of natural products and biologically active molecules (Yusuf Akbaba et al., 2010).
Wirkmechanismus
Target of Action
Brominated benzene derivatives are generally known to interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
“Benzene, 4-(3-bromopropyl)-1,2-dimethoxy-” likely undergoes electrophilic aromatic substitution . In this process, the electrophile (the bromopropyl group) forms a sigma bond with the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Brominated benzene derivatives can participate in the suzuki–miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Pharmacokinetics
The bromine atom in the molecule may influence its pharmacokinetic properties, potentially affecting its absorption and distribution within the body .
Result of Action
Brominated benzene derivatives can influence the function of various enzymes and receptors, potentially leading to changes at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of “Benzene, 4-(3-bromopropyl)-1,2-dimethoxy-”. Factors such as temperature, pH, and the presence of other chemicals can affect its stability and reactivity .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(3-bromopropyl)-1,2-dimethoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO2/c1-13-10-6-5-9(4-3-7-12)8-11(10)14-2/h5-6,8H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWGZRGEFNSWNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCCBr)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 4-(3-bromopropyl)-1,2-dimethoxy- | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3-Chlorophenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2832341.png)


![2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylth io))-N-(3-pyridylmethyl)acetamide](/img/structure/B2832346.png)
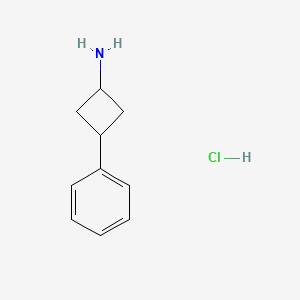
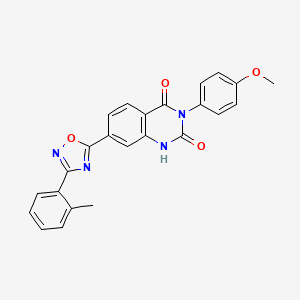
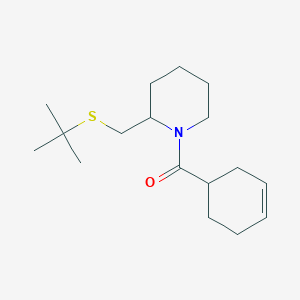
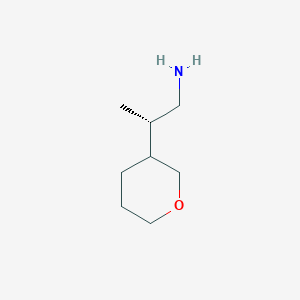
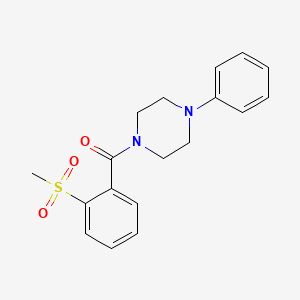

![5,7-Dimethyl-2-(((4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2832360.png)
